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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of 2-
methylthioadenosine-5'-diphosphate (2-MeSADP), a potent agonist for several P2Y purinergic
receptors. This document delves into the structure-activity relationships, pharmacological
properties, and experimental evaluation of these compounds, offering valuable insights for
researchers and professionals engaged in drug discovery and development targeting P2Y
receptors.

Introduction to 2-Methylthio-ADP and its Analogues

2-Methylthioadenosine-5'-diphosphate (2-MeSADP) is a synthetic analogue of adenosine-5'-
diphosphate (ADP) that exhibits high potency at several P2Y receptor subtypes, particularly
P2Y1, P2Y12, and P2Y13.[1][2] These G protein-coupled receptors (GPCRS) are crucial in
various physiological processes, most notably platelet aggregation, making them significant
targets for antithrombotic therapies.[3][4] Structural modifications of 2-MeSADP have led to the
development of a wide array of analogues with varied potencies and selectivities, providing
valuable tools for dissecting the roles of individual P2Y receptor subtypes and serving as leads
for novel therapeutics.

P2Y Receptor Subtypes and Signaling Pathways

The actions of 2-MeSADP and its analogues are mediated through their interaction with
specific P2Y receptors. The primary receptors of interest are:
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e P2Y1 Receptor: Coupled to Gg/11, its activation leads to the stimulation of phospholipase C
(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular
calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily
responsible for initiating platelet shape change and transient aggregation.[5]

e P2Y12 Receptor: Coupled to Gi/o, its activation inhibits adenylyl cyclase, leading to a
decrease in intracellular cyclic adenosine monophosphate (CAMP) levels. This reduction in
cAMP alleviates the inhibition of platelet activation and contributes to the sustained and
amplified aggregation response.[6]

e P2Y13 Receptor: Also coupled to Gi/o, this receptor is activated by ADP and 2-MeSADP.[7]
[8]

The distinct signaling cascades initiated by P2Y1 and P2Y12 receptors are critical for the full
physiological response to ADP in platelets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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